

solubility of 3-Bromopyrazine-2-carbonitrile in common lab solvents

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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carbonitrile

Cat. No.: B1399779

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An In-Depth Technical Guide to the Solubility of **3-Bromopyrazine-2-carbonitrile** for Pharmaceutical Research

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Abstract

3-Bromopyrazine-2-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of complex pharmaceutical agents.^{[1][2]} The solubility of this compound in various laboratory solvents is a critical physical parameter that dictates its handling, reaction conditions, purification, and formulation development. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can ultimately become a significant hurdle in the preclinical development pipeline, affecting bioavailability and therapeutic efficacy.^{[3][4]}

This technical guide provides a comprehensive analysis of the predicted solubility profile of **3-Bromopyrazine-2-carbonitrile** based on its physicochemical properties. As explicit quantitative solubility data is not readily available in published literature, this document focuses on providing a robust theoretical framework and a detailed experimental protocol for its determination. We will explore the molecular characteristics of **3-Bromopyrazine-2-carbonitrile**, predict its behavior in a range of common non-polar, polar aprotic, and polar protic solvents, and present a gold-standard experimental workflow for researchers to generate reliable and reproducible solubility data in their own laboratories.

Part 1: Physicochemical Characterization of 3-Bromopyrazine-2-carbonitrile

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.

Molecular Structure and Properties:

- Chemical Name: **3-Bromopyrazine-2-carbonitrile**
- CAS Number: 1250022-24-2[1][5][6]
- Molecular Formula: C₅H₂BrN₃[1][5][6]
- Molecular Weight: Approximately 184.00 g/mol [1][5][6]
- Reported pKa: 2.8 (indicating an acidic nature)[1]

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Figure 1. Chemical Structure of **3-Bromopyrazine-2-carbonitrile**.

Structural Analysis for Solubility Prediction:

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[7][8] The structure of **3-Bromopyrazine-2-carbonitrile** contains several features that influence its polarity:

- Pyrazine Ring: This nitrogen-containing heterocyclic ring is inherently polar due to the presence of two electronegative nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors.
- Nitrile Group (-C≡N): The cyano group is strongly polar and is a potent hydrogen bond acceptor.

- **Bromo Group (-Br):** The bromine atom is electronegative, contributing to the overall dipole moment of the molecule.
- **Carbon Framework:** The small, five-carbon backbone limits the non-polar character of the molecule.

Collectively, these features render **3-Bromopyrazine-2-carbonitrile** a polar organic molecule.

Its ability to accept hydrogen bonds, but not donate them, places it in a specific interaction class.

Part 2: Theoretical Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of **3-Bromopyrazine-2-carbonitrile** across a spectrum of common laboratory solvents, which are categorized by their polarity.

Table 1: Predicted Solubility of **3-Bromopyrazine-2-carbonitrile** in Common Solvents

Solvent Category	Examples	Relative Polarity [9] [10]	Predicted Solubility	Rationale for Prediction
Non-Polar	Hexane, Toluene, Diethyl Ether	0.009 - 0.117	Low to Insoluble	<p>The significant mismatch between the polar solute and non-polar solvent results in weak solute-solvent interactions, which are insufficient to overcome the solute-solute lattice energy.</p> <p>[11]</p>
Polar Aprotic	Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	0.309 - 0.444	Good to High	<p>These solvents have strong dipole moments that can effectively interact with the polar pyrazine and nitrile functionalities of the solute.</p> <p>Solvents like DMSO and DMF are particularly effective at dissolving a wide range of polar organic compounds.</p> <p>[11]</p>

Polar Protic	Methanol, Ethanol, Water	0.762 - 1.000	Moderate to Low	While these solvents are polar, the primary interaction they offer is hydrogen bonding. 3-Bromopyrazine-2-carbonitrile can only act as a hydrogen bond acceptor. Its solubility will be moderate in alcohols but is expected to be low in water, which has a very strong hydrogen-bonding network. [8] [11]
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The Critical Role of pH in Aqueous Solubility: The reported pKa of 2.8 suggests the compound is acidic.[\[1\]](#) Therefore, its solubility in aqueous media is expected to be highly pH-dependent. In basic solutions ($\text{pH} > \text{pKa}$), the compound may deprotonate or undergo a reaction to form a more polar, ionic species, which would significantly increase its aqueous solubility. Conversely, in acidic solutions ($\text{pH} < \text{pKa}$), it will remain in its neutral, less soluble form.[\[12\]](#)

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The Shake-Flask Method is universally regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound, providing the most reliable and reproducible results.[\[13\]](#) [\[14\]](#)[\[15\]](#)

Objective: To determine the equilibrium solubility of **3-Bromopyrazine-2-carbonitrile** in a selected solvent at a controlled temperature.

Core Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant maximum value, representing equilibrium.[16]

Materials and Equipment:

- **3-Bromopyrazine-2-carbonitrile** (solid, >98% purity)
- Selected solvents (e.g., HPLC-grade Methanol, Acetonitrile, Water)
- Analytical balance
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or thermomixer with temperature control
- Centrifuge
- Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer or HPLC system with a UV detector

Step-by-Step Methodology

Step 1: Preparation of Calibration Curve (Using UV-Vis Spectroscopy)

- Prepare a Stock Solution: Accurately weigh a small amount of **3-Bromopyrazine-2-carbonitrile** and dissolve it in a solvent known to fully solubilize it (e.g., DMSO or Acetonitrile) to create a concentrated stock solution of known concentration (e.g., 1 mg/mL).
- Create Serial Dilutions: Perform a series of precise dilutions of the stock solution with the target experimental solvent to generate a set of standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

- Measure Absorbance: Determine the wavelength of maximum absorbance (λ_{max}) for **3-Bromopyrazine-2-carbonitrile** by scanning one of the standards. Measure the absorbance of all standards at this λ_{max} .
- Plot the Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.99 is required for a reliable calibration curve.[16]

Step 2: The Shake-Flask Experiment

- Add Excess Solid: Add an excess amount of solid **3-Bromopyrazine-2-carbonitrile** to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.
- Add Solvent: Accurately dispense a known volume of the desired solvent (e.g., 2 mL) into each vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed (e.g., 850 rpm) for a sufficient duration to ensure equilibrium is reached.[3] A period of 24 to 48 hours is standard.[4][12]
 - Expert Insight: Equilibrium is the point where the rate of dissolution equals the rate of precipitation. For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.

Step 3: Sample Separation and Analysis

- Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[3]
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
 - Self-Validating Protocol: To avoid disturbing the sediment, it is best practice to immediately filter the collected supernatant through a 0.22 μm syringe filter. This removes any

microscopic particulates that could falsely elevate the measured concentration. The first few drops from the filter should be discarded to prevent errors from drug adsorption onto the filter membrane.

- Dilution: Accurately dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the previously established calibration curve. A precise dilution factor is critical.
- Quantification: Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λ_{max} .

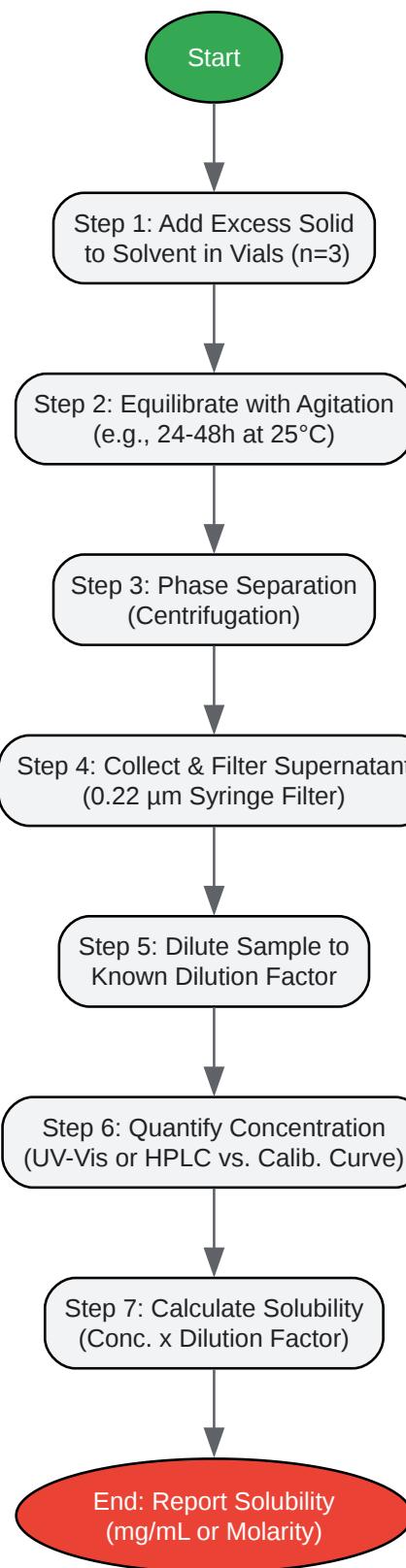
Step 4: Calculation of Solubility

- Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted sample.
- Multiply this concentration by the dilution factor to determine the concentration of the original, saturated supernatant. This value is the equilibrium solubility.
- Report the final solubility in standard units, such as mg/mL or Molarity (mol/L), at the specified temperature.

Part 4: Visualization of Workflows and Logic

Visual diagrams are essential for clarifying complex relationships and experimental processes.

Caption: Logical framework for predicting solubility based on solute and solvent properties.

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